molecular formula C5H6MgN2O5 B13817714 magnesium;(2S)-2-(carbamoylamino)butanedioate

magnesium;(2S)-2-(carbamoylamino)butanedioate

Cat. No.: B13817714
M. Wt: 198.42 g/mol
InChI Key: PABAYBHDKZPYPG-DKWTVANSSA-L
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Description

Magnesium;(2S)-2-(carbamoylamino)butanedioate is the magnesium salt of (2S)-2-(carbamoylamino)butanedioic acid, also known as L-ureidosuccinic acid or carbamoylaspartic acid . The parent acid is a critical intermediate in pyrimidine biosynthesis, participating in the formation of carbamoyl aspartate during nucleotide synthesis . This compound exists naturally across biological systems, from bacteria to humans, and its magnesium salt form may enhance stability or bioavailability. The (2S) stereochemistry is essential for its enzymatic recognition and metabolic activity. Structural studies using X-ray diffraction and programs like SHELX (employed in small-molecule crystallography) have elucidated its coordination geometry and stability .

Properties

Molecular Formula

C5H6MgN2O5

Molecular Weight

198.42 g/mol

IUPAC Name

magnesium;(2S)-2-(carbamoylamino)butanedioate

InChI

InChI=1S/C5H8N2O5.Mg/c6-5(12)7-2(4(10)11)1-3(8)9;/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12);/q;+2/p-2/t2-;/m0./s1

InChI Key

PABAYBHDKZPYPG-DKWTVANSSA-L

Isomeric SMILES

C([C@@H](C(=O)[O-])NC(=O)N)C(=O)[O-].[Mg+2]

Canonical SMILES

C(C(C(=O)[O-])NC(=O)N)C(=O)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;(2S)-2-(carbamoylamino)butanedioate typically involves the reaction of magnesium salts with (2S)-2-(carbamoylamino)butanedioic acid under controlled conditions. The reaction is often carried out in an aqueous medium, with careful control of pH and temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for efficiency and yield. Techniques such as continuous flow reactors and automated pH control systems are often employed to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Magnesium;(2S)-2-(carbamoylamino)butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Magnesium;(2S)-2-(carbamoylamino)butanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: The compound is used in the production of various materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which magnesium;(2S)-2-(carbamoylamino)butanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins within biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on molecular properties, biological roles, and applications.

Structural Analogues

Carbamoylamino Acid Derivatives

(2S)-2-(Carbamoylamino)propanoic Acid Molecular Formula: C₄H₈N₂O₃ Molecular Weight: 132.12 g/mol Key Differences: Shorter carbon backbone (propanoic vs. butanedioic acid), reducing its capacity for chelation. Acts as a metabolic intermediate but lacks direct involvement in pyrimidine biosynthesis .

Magnesium Salts

Magnesium Sulfate (MgSO₄) Molecular Weight: 120.37 g/mol Biological Role: Regulates electrolyte balance and acts as a bronchodilator. Clinically effective in pediatric bronchiolitis treatment . Contrast: Unlike magnesium;(2S)-2-(carbamoylamino)butanedioate, MgSO₄ lacks organic anion specificity, leading to broader physiological effects .

Magnesium (2R,3S)-2,3,4-Trihydroxybutanoate Molecular Formula: C₈H₁₄MgO₁₀ Molecular Weight: 294.50 g/mol Key Differences: Polyhydroxy anion increases solubility and chelation capacity, favoring applications in nutraceuticals over metabolic pathways .

Functional Analogues

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Role/Applications Key Reference
This compound C₅H₆MgN₂O₅ ~198.41 Pyrimidine biosynthesis, potential therapeutics
(2S)-2-(Carbamoylamino)propanoic acid C₄H₈N₂O₃ 132.12 Metabolic intermediate
Magnesium sulfate MgSO₄ 120.37 Bronchodilation, electrolyte regulation
Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate C₁₃H₂₃NO₆ 289.33 Synthetic intermediate
Magnesium (2R,3S)-2,3,4-trihydroxybutanoate C₈H₁₄MgO₁₀ 294.50 Nutraceutical applications

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